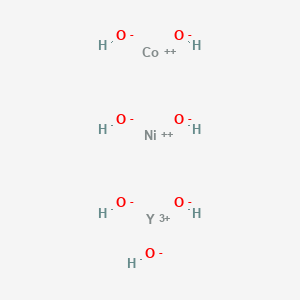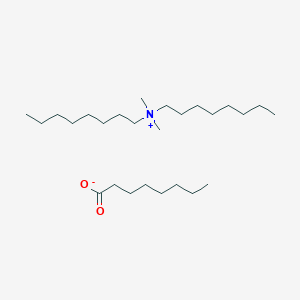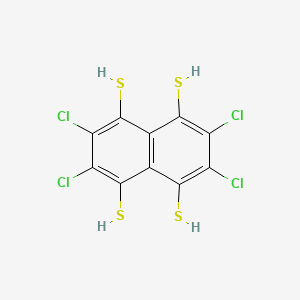
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three tricarboxamide groups, each linked to a 2,3-dimethylcyclohexyl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2,3-dimethylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tricarboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide exerts its effects involves its ability to interact with specific molecular targets. The tricarboxamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl moieties provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanoparticles for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in organic synthesis and material science.
Uniqueness
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide stands out due to its unique combination of hydrophobic cyclohexyl groups and hydrogen-bonding tricarboxamide groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
436149-38-1 |
|---|---|
Molecular Formula |
C33H51N3O3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H51N3O3/c1-19-10-7-13-28(22(19)4)34-31(37)25-16-26(32(38)35-29-14-8-11-20(2)23(29)5)18-27(17-25)33(39)36-30-15-9-12-21(3)24(30)6/h16-24,28-30H,7-15H2,1-6H3,(H,34,37)(H,35,38)(H,36,39) |
InChI Key |
GKMHQSJRXIANRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCCC(C3C)C)C(=O)NC4CCCC(C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
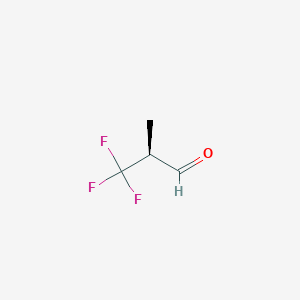
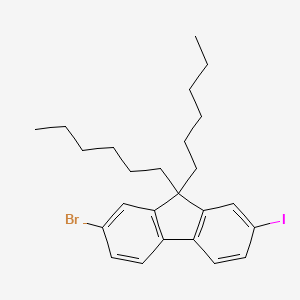
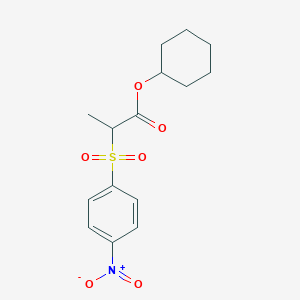
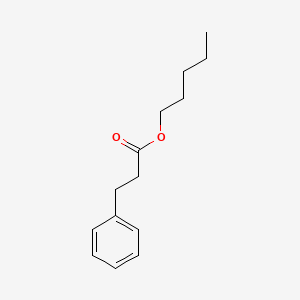
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

